

Spectroscopic Data of 3-Amino-4(3H)-quinazolinone: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4(3H)-quinazolinone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4(3H)-quinazolinone is a key heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. A thorough understanding of its spectroscopic properties is fundamental for the synthesis, characterization, and rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Amino-4(3H)-quinazolinone** and its closely related derivatives. Detailed experimental protocols and a visualized experimental workflow are included to assist researchers in their analytical studies.

While comprehensive spectroscopic data for the unsubstituted **3-Amino-4(3H)-quinazolinone** is not readily available in published literature, extensive data exists for its derivatives, particularly those substituted at the 2-position. This guide will present representative data from these derivatives to illustrate the characteristic spectral features of the **3-amino-4(3H)-quinazolinone** core.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for derivatives of **3-Amino-4(3H)-quinazolinone**. This data is crucial for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.20	dd, J=8Hz	1H	Ar-H
7.84	dt, J=7.2Hz, 1.2Hz	1H	Ar-H
7.69	d, J=8Hz	1H	Ar-H
7.59-7.42	m	5H	Ar-H
5.51	s	2H	NH ₂

¹³C NMR (Carbon NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆

Chemical Shift (δ) ppm	Assignment
161.5	C=O
154.9	C
147.2	C
135.4	C
135.0	C
132.0	CH
131.1	CH
130.6	CH
129.3	C
128.0	CH
127.8	CH
127.4	C
126.6	CH
121.1	C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

Wavenumber (cm ⁻¹)	Assignment
3461, 1614	N-H stretch
3012	C-H aromatic stretch
1672	C=O (amide) stretch
1672	C=N stretch
1471, 1614	C=C aromatic stretch
1338	C-N stretch
772	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. The data is typically presented as a mass-to-charge ratio (m/z).

Mass Spectrometry Data of 3-Amino-2-propyl-quinazolin-4(3H)-one

m/z	Interpretation
203.24	[M] ⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of **3-amino-4(3H)-quinazolinone** derivatives.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum with proton broadband decoupling. A greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

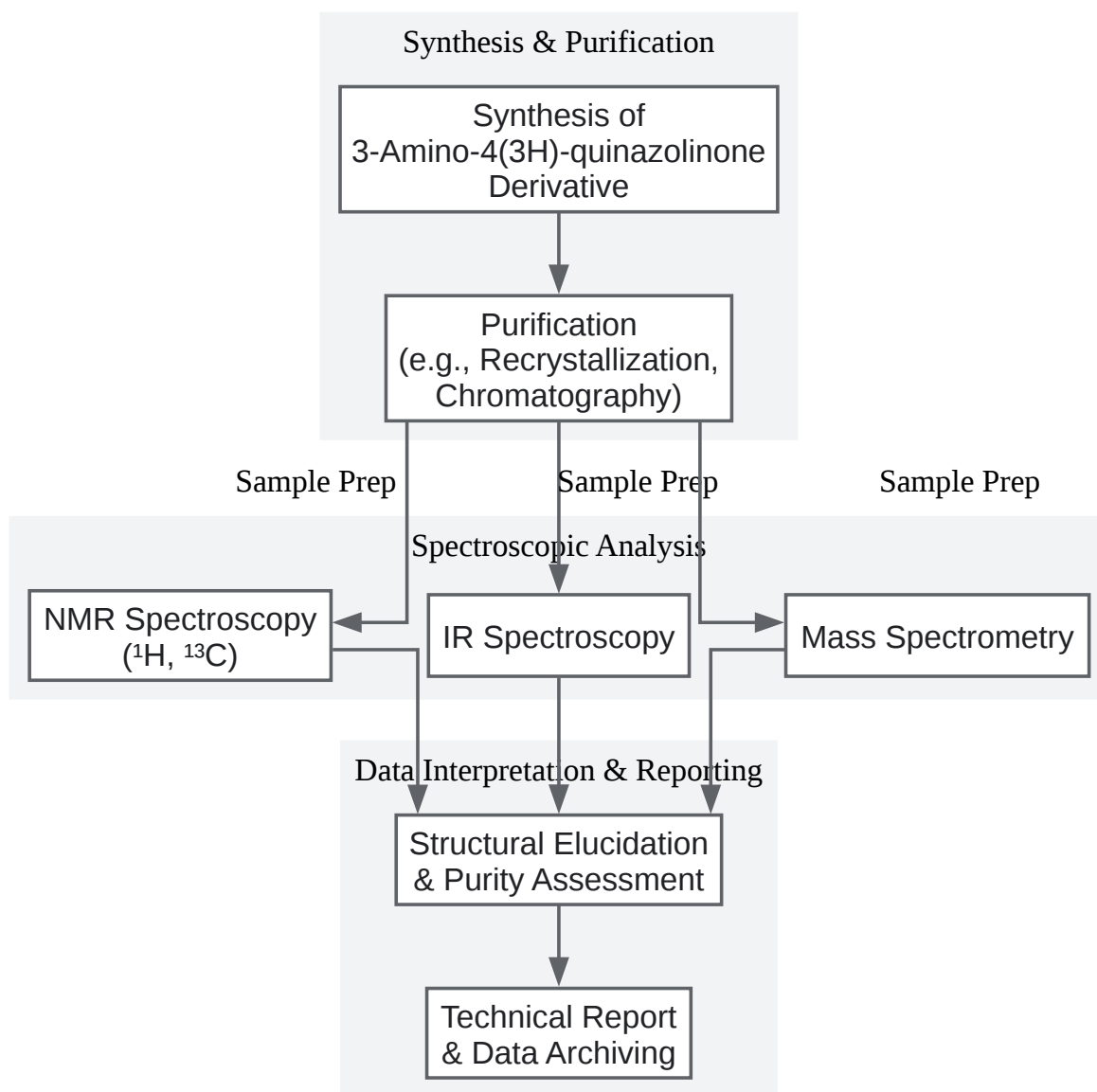
- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent disc.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Instrumentation: Use a mass spectrometer equipped with an EI source.
- Data Acquisition: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated by a mass analyzer according to their m/z ratio and detected.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized **3-amino-4(3H)-quinazolinone** derivative.



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Caption: General workflow for the synthesis and spectroscopic characterization of **3-Amino-4(3H)-quinazolinone** derivatives.

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